molecular formula C6HBrCl3F B3009445 1-Bromo-3-fluoro-2,4,6-trichlorobenzene CAS No. 1160573-92-1

1-Bromo-3-fluoro-2,4,6-trichlorobenzene

Cat. No. B3009445
CAS RN: 1160573-92-1
M. Wt: 278.33
InChI Key: KXMZBDHGCZEUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2,4,6-trichlorobenzene is a chemical compound with the molecular formula C6H2BrCl3 . It belongs to the class of halogenated aromatic compounds and is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring. This compound exhibits interesting properties due to its unique halogen substitution pattern .


Synthesis Analysis

The synthesis of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene involves halogenation reactions. One common method is the electrophilic aromatic substitution of 1,3,5-trichlorobenzene with bromine and fluorine sources. The reaction typically occurs under controlled conditions, such as using Lewis acids or catalysts. Researchers have explored various synthetic routes to optimize yield and selectivity .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene consists of a benzene ring with three chlorine atoms (at positions 2, 4, and 6), one bromine atom (at position 1), and one fluorine atom (at an unspecified position). The arrangement of halogens around the benzene ring significantly influences its reactivity and physical properties .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : 1-Bromo-3-fluoro-2,4,6-trichlorobenzene can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form more complex molecules .

Physical And Chemical Properties Analysis

  • Odor : Typically odorless .

Scientific Research Applications

  • Photoactive Cross-linking Reagents : 1,3,5-Triazido-2,4,6-trichlorobenzene, derived from compounds similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, is used as a photoactive cross-linking agent for polymer chemistry. It also serves as a starting compound in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

  • Synthesis of Fluorinated Benzoic Acids : Cobalt-catalyzed methoxycarbonylation of polysubstituted compounds, including those similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, aids in synthesizing various fluorobenzoic acid derivatives. This method is significant for its high yield and the preservation of fluorine substituents (Boyarskiy et al., 2010).

  • Catalytic Hydrodehalogenation : Catalytic hydrodehalogenation of aromatic halides, similar to 1-Bromo-3-fluoro-2,4,6-trichlorobenzene, is performed in alcohol solutions with noble metal catalysts. This process effectively removes halogens like chlorine, contributing to the synthesis of less halogenated compounds (Ukisu & Miyadera, 1997).

  • Synthesis of Phosphonate Esters : Photo-induced reactions of compounds like 1-Bromo-3-fluoro-2,4,6-trichlorobenzene with trimethyl phosphite are used for synthesizing phosphonate esters. These reactions showcase the selective reactivity of fluorine atoms in these compounds (Zhang Zhong-biao, 2011).

  • Electrophilic Aromatic Substitution : The compound 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, synthesized from similar halogenated benzene compounds, is used to fluorinate various aromatic substrates, showcasing its potential in electrophilic aromatic substitution reactions (Banks et al., 2003).

Mechanism of Action

  • In material science: Its reactivity influences polymerization or surface modification processes .

Safety and Hazards

  • Health Risks : Inhalation, skin contact, or ingestion may cause adverse effects. Always follow safety protocols when working with this compound .

Future Directions

  • Biological Activity : Investigating its potential as a drug candidate or agrochemical .

properties

IUPAC Name

2-bromo-1,3,5-trichloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl3F/c7-4-2(8)1-3(9)6(11)5(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZBDHGCZEUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2,4,6-trichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.